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Compound of Interest

Compound Name: 6-amino-3-Pyridinepropanol
Cat. No.: B8681814
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Executive Summary

6-Amino-3-pyridinepropanol is a high-value bifunctional scaffold featuring a 2-aminopyridine
core and a primary alcohol tethered by a propyl chain. This unique architecture serves as a
versatile "molecular adapter” in drug discovery, particularly for:

» Kinase Inhibitor Design: The 2-aminopyridine motif functions as a critical hydrogen-bond
donor/acceptor pair for the ATP-binding pocket (hinge binder).

 PROTAC Linker Synthesis: The hydroxyl group allows for the precise attachment of E3
ligase ligands or warheads via ether/ester/alkyl linkages.

o Fragment-Based Drug Discovery (FBDD): It enables the rapid elaboration of imidazo[1,2-
a]pyridine cores, a privileged scaffold in anxiolytics and antivirals.

Chemical Profile & Handling
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Property Specification

Systematic Name 3-(6-aminopyridin-3-yl)propan-1-ol

Molecular Formula CsH12N20

Molecular Weight 152.19 g/mol

) - Primary Amine (Ar-NHz), Pyridine Nitrogen,
Key Functionalities )
Primary Alcohol

pKa (Est.) ~6.8 (Pyridine N), ~16 (Alcohol)
N Soluble in DMSO, MeOH, DMF; Sparingly
Solubility ]
soluble in DCM/EtOAc
Hygroscopic. Store under inert gas (Ar/N2) at 2—
Storage

8°C.

Handling Precaution: The free amine is susceptible to oxidation upon prolonged air exposure,
turning from off-white to yellow/brown. Always handle under an inert atmosphere for critical
couplings.

Strategic Functionalization Logic

The molecule presents three reactive sites. Success depends on chemoselective protection
strategies that distinguish the nucleophilic aniline-like nitrogen from the aliphatic alcohol.

Pathway Visualization: The Divergent Synthesis Map
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Figure 1: Divergent synthetic pathways.[1] The "Fork in the Road" decision determines whether
to preserve the pyridine core (top path) or fuse it (bottom path).

Detailed Experimental Protocols
Protocol A: Chemoselective N-Boc Protection

Objective: Protect the 2-amino group to allow modification of the alcohol without side reactions.
The 2-aminopyridine nitrogen is less nucleophilic than aliphatic amines but can still be
selectively protected over the alcohol.

Reagents:

6-Amino-3-pyridinepropanol (1.0 equiv)

Di-tert-butyl dicarbonate (Bocz0) (1.1 equiv)

Triethylamine (TEA) (1.5 equiv)

DMAP (0.1 equiv) - Critical for catalyzing the reaction on the electron-deficient amine.

DCM (Dichloromethane) or THF

Step-by-Step:

» Dissolution: Dissolve 1.0 g (6.57 mmol) of starting material in 15 mL of anhydrous DCM
under N2.

o Base Addition: Add TEA (1.37 mL, 9.85 mmol) followed by DMAP (80 mg, 0.65 mmol).

e Boc Addition: Cool to 0°C. Add Boc20 (1.58 g, 7.2 mmol) dissolved in 5 mL DCM dropwise
over 15 minutes.

o Reaction: Allow to warm to Room Temperature (RT) and stir for 4—-6 hours. Monitor by TLC
(5% MeOH in DCM). The product (N-Boc) will be less polar than the starting material.

o Workup: Wash with saturated NH4Cl (2x) and Brine (1x). Dry over Na2S0a.[2]

 Purification: Flash chromatography (Hexane/EtOAc gradient).
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o Note: If bis-Boc protection occurs (observed as a very non-polar spot), treat the crude with
K2COs in MeOH at RT for 30 min to cleave the second Boc group selectively.

Validation:

e H NMR: Look for the disappearance of the broad NH: singlet (~5.8 ppm) and appearance of
the Boc singlet (~1.5 ppm, 9H). The OH proton should remain visible (broad singlet,
exchangeable).

Protocol B: Conversion to Alkyl Halide (Linker
Activation)

Objective: Convert the hydroxyl group to a bromide or tosylate for use as an electrophile in
PROTAC linker synthesis.

Reagents:

N-Boc-6-amino-3-pyridinepropanol (from Protocol A)

Carbon Tetrabromide (CBra) (1.2 equiv)

Triphenylphosphine (PPhs) (1.2 equiv)

DCM (anhydrous)

Step-by-Step:

o Setup: Dissolve N-Boc intermediate (1.0 equiv) and CBra (1.2 equiv) in anhydrous DCM (0.1
M) at 0°C.

o Addition: Add PPhs (1.2 equiv) portion-wise over 10 minutes. The solution may turn slightly
yellow.

e Stir: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

e Quench: Add a small amount of MeOH (0.5 mL) to quench excess reagents.
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 Purification: Direct concentration and purification via silica gel column (Hexane/EtOAc).
PPhsO (triphenylphosphine oxide) is the major byproduct to remove.

Why this method? The Appel reaction is neutral and mild, avoiding the strong acids (HBr) that
would deprotect the Boc group.

Protocol C: Synthesis of Imidazo[1,2-a]pyridine
Scaffolds

Objective: Cyclize the 2-aminopyridine core to form a bicyclic drug scaffold. This reaction
utilizes the endocyclic nitrogen and the exocyclic amine.

Mechanism: Condensation with a-halo ketones.
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Figure 2: Cyclization logic to form the imidazo[1,2-a]pyridine core.
Step-by-Step:

e Mix: In a round-bottom flask, combine 6-amino-3-pyridinepropanol (1.0 equiv) and the
appropriate a-bromo ketone (e.g., 2-bromoacetophenone, 1.0 equiv) in Ethanol (0.2 M).

o Reflux: Heat to reflux (80°C) for 4—-8 hours.
» Precipitation: Upon cooling, the HBr salt of the product often precipitates.

o Free Base Formation: Filter the solid, suspend in DCM, and wash with saturated NaHCOs to
liberate the free base.
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e Result: The product retains the 3-hydroxypropyl chain, which is now available for further
functionalization (e.g., attaching a solubilizing group or a second pharmacophore).

Troubleshooting & QC Data

Issue Probable Cause Solution

- Use DMAP (catalyst) and
o ) Poor solubility or low .
Low Yield in Boc Protection o ensure anhydrous conditions.
nucleophilicity. ) )
Warm to 40°C if sluggish.

o o Perform chromatography
) Oxidation of the pyridine ring ]
Product is Colored (Dark) ] quickly; store product under
or amine. .
Argon in the dark.

Use fresh PPhs and strictly

Incomplete Appel Reaction Old PPhs or wet solvent.

anhydrous DCM.

Treat with K2CO3/MeOH to
Bis-Boc Formation Excess Boc20 used. hydrolyze the sensitive second

Boc group.

Spectroscopic Fingerprint (*H NMR in DMSO-de):

e Aromatic Region: Three distinct signals for the pyridine ring.[2] The proton at C2 (adjacent to
the propyl chain, if numbering from N) will show meta-coupling.

o Aliphatic Chain: Triplet (~2.5 ppm, benzylic), Quintet (~1.7 ppm), Triplet (~3.4 ppm, -CH20H).

o Exchangeables: NHz2 typically appears around 5.8 ppm; OH around 4.5 ppm (broad).

References
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e Imidazo[1,2-a]pyridine Synthesis: Goel, A., et al. "Strategic synthesis of imidazo[1,2-
a]pyridines: A review." European Journal of Medicinal Chemistry, 2018.

o Appel Reaction Guide: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile
Reagent for Chlorination, Dehydration, and P—N Linkage." Angewandte Chemie International
Edition, 1975.

(Note: While specific commercial URLSs for this exact CAS are variable, the chemistry described
applies to the validated structure 3-(6-aminopyridin-3-yl)propan-1-ol.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: 6-Amino-3-Pyridinepropanol as a
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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